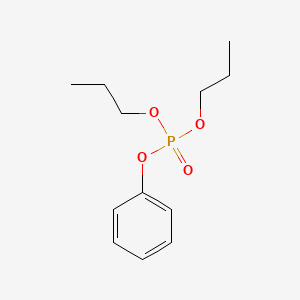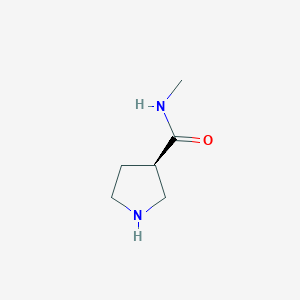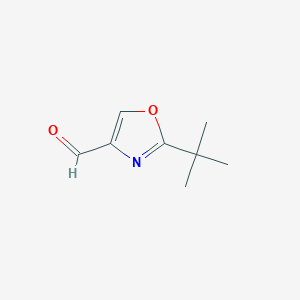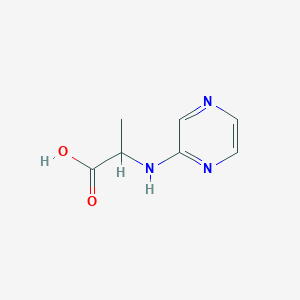
Phenyl dipropyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid phenyl ester-dipropyl ester is an organic compound that belongs to the class of phosphoric acid esters. These compounds are characterized by the presence of a phosphoric acid group bonded to an organic moiety. Phosphoric acid esters are significant in various biochemical processes and industrial applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphoric acid phenyl ester-dipropyl ester can be synthesized through the esterification of phosphoric acid with phenol and propyl alcohol. The reaction typically involves the use of an acid catalyst such as concentrated sulfuric acid to facilitate the esterification process. The general reaction scheme is as follows:
H3PO4+C6H5OH+2C3H7OH→C6H5OPO(OC3H7)2+2H2O
Industrial Production Methods
In industrial settings, the production of phosphoric acid phenyl ester-dipropyl ester may involve continuous processes where reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid phenyl ester-dipropyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water, yielding phosphoric acid, phenol, and propyl alcohol.
Oxidation: The compound can undergo oxidation reactions, especially at the phenyl group, leading to the formation of phenolic derivatives.
Substitution: The ester can participate in nucleophilic substitution reactions where the phenyl or propyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the ester bonds. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2) are used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
Hydrolysis: Phosphoric acid, phenol, and propyl alcohol.
Oxidation: Phenolic derivatives and phosphoric acid.
Substitution: Various substituted phosphoric acid esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid phenyl ester-dipropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its role in biochemical pathways involving phosphate esters.
Medicine: Investigated for potential therapeutic applications due to its biochemical properties.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphoric acid phenyl ester-dipropyl ester involves its ability to interact with various molecular targets through its phosphate ester group. This interaction can influence biochemical pathways, particularly those involving phosphorylation and dephosphorylation processes. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as kinases and phosphatases.
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid phenyl ester-dipropyl ester can be compared with other phosphoric acid esters such as:
- Phosphoric acid methyl ester-dipropyl ester
- Phosphoric acid ethyl ester-dipropyl ester
- Phosphoric acid phenyl ester-diethyl ester
Uniqueness
The uniqueness of phosphoric acid phenyl ester-dipropyl ester lies in its specific ester groups, which confer distinct chemical and physical properties. The phenyl group provides aromatic characteristics, while the dipropyl ester groups contribute to its solubility and reactivity profile.
Similar Compounds
- Phosphoric acid methyl ester-dipropyl ester : Similar structure but with a methyl group instead of a phenyl group.
- Phosphoric acid ethyl ester-dipropyl ester : Contains an ethyl group in place of the phenyl group.
- Phosphoric acid phenyl ester-diethyl ester : Features diethyl ester groups instead of dipropyl ester groups.
Eigenschaften
CAS-Nummer |
38299-59-1 |
|---|---|
Molekularformel |
C12H19O4P |
Molekulargewicht |
258.25 g/mol |
IUPAC-Name |
phenyl dipropyl phosphate |
InChI |
InChI=1S/C12H19O4P/c1-3-10-14-17(13,15-11-4-2)16-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI-Schlüssel |
VUTSVIHQBJIUOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(=O)(OCCC)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,2S,5R)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13903852.png)
![[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate](/img/structure/B13903859.png)
![[5-Methyl-2-(2-methylbutylamino)phenyl]methanol](/img/structure/B13903866.png)

![Ethyl 1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-4-carboxylate](/img/structure/B13903872.png)
![4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903875.png)

![4'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13903886.png)


![calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13903899.png)
![4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13903905.png)
